molecular formula C16H22N2O4S B5669312 1-[(2,5-diethoxyphenyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole

1-[(2,5-diethoxyphenyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole

Cat. No. B5669312
M. Wt: 338.4 g/mol
InChI Key: OOMMMGNKXCQNLD-UHFFFAOYSA-N
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Description

Imidazole derivatives are of significant interest in chemical research due to their diverse applications in medicinal chemistry, catalysis, and material science. The specific compound belongs to a class of molecules where imidazole is modified with sulfonyl and ethyl groups, enhancing its potential for specific interactions and properties.

Synthesis Analysis

Although the exact synthesis of "1-[(2,5-diethoxyphenyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole" is not provided, related work on similar structures, such as the synthesis of 1-sulfonyl imidazoles and triazoles, often involves multi-step reactions including sulfonation, nitration, and condensation processes. For instance, the synthesis of complex imidazole derivatives can be achieved through reactions involving sulfonyl chloride precursors and subsequent cyclization steps (Ilkin et al., 2022).

Molecular Structure Analysis

X-ray crystallography and spectroscopic methods are commonly employed to elucidate the molecular structure of imidazole derivatives. These techniques provide detailed insights into the arrangement of atoms, molecular geometry, and the nature of chemical bonds, which are crucial for understanding the reactivity and properties of the compound.

Chemical Reactions and Properties

Imidazole derivatives participate in various chemical reactions, including nucleophilic substitution, electrophilic addition, and complex formation with metals. The presence of the sulfonyl group can significantly influence the reactivity, making these compounds suitable for a range of synthetic applications. For example, imidazole sulfonamides have been used as ligands in metal complexes, demonstrating unique coordination chemistry (Sousa et al., 2001).

properties

IUPAC Name

1-(2,5-diethoxyphenyl)sulfonyl-2-ethyl-4-methylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O4S/c1-5-16-17-12(4)11-18(16)23(19,20)15-10-13(21-6-2)8-9-14(15)22-7-3/h8-11H,5-7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOMMMGNKXCQNLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=CN1S(=O)(=O)C2=C(C=CC(=C2)OCC)OCC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

10.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24802942
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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